N-benzyl-4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide
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Overview
Description
N-benzyl-4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the 1,3,4-oxadiazole ring: This step involves the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Attachment of the furan ring: The furan-2-yl group is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Formation of the piperidine ring: The piperidine ring is synthesized through a series of cyclization reactions, starting from appropriate amine precursors.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The oxadiazole ring can be reduced to form amines or other reduced products.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are commonly used.
Substitution: Reagents like sodium hydride (NaH) or alkyl halides are used for substitution reactions.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Amines and other reduced products.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-benzyl-4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-tubercular agent and other therapeutic applications.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential as a drug candidate.
Chemical Research: It serves as a model compound for studying the reactivity and properties of oxadiazole and piperidine derivatives.
Mechanism of Action
The mechanism of action of N-benzyl-4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The furan ring may also contribute to the compound’s binding affinity and specificity. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
N-benzyl-4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.
N-benzyl-4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide: Another similar compound with a cyclopropyl group instead of a furan ring.
Uniqueness
N-benzyl-4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide is unique due to the presence of both the furan and oxadiazole rings, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable subject for research.
Properties
IUPAC Name |
N-benzyl-4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c24-19(20-13-14-5-2-1-3-6-14)23-10-8-15(9-11-23)17-21-22-18(26-17)16-7-4-12-25-16/h1-7,12,15H,8-11,13H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPQBJCRZPLQNED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C3=CC=CO3)C(=O)NCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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